2-Amino-3,3-difluoro-3-(4-chlorophenyl)propionic acid methyl ester hydrochloride
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Overview
Description
2-Amino-3,3-difluoro-3-(4-chlorophenyl)propionic acid methyl ester hydrochloride is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of an amino group, two fluorine atoms, a chlorophenyl group, and a propionic acid methyl ester moiety. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for various experimental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3,3-difluoro-3-(4-chlorophenyl)propionic acid methyl ester hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the chlorophenyl intermediate: The initial step involves the chlorination of a suitable phenyl precursor to introduce the chlorine atom at the para position.
Introduction of the difluoro group:
Amino group addition: The amino group is introduced through a nucleophilic substitution reaction, typically using ammonia or an amine derivative.
Esterification: The final step involves the esterification of the propionic acid moiety using methanol and an acid catalyst, followed by the formation of the hydrochloride salt through the addition of hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3,3-difluoro-3-(4-chlorophenyl)propionic acid methyl ester hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amine derivatives with different oxidation states.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Various amine derivatives.
Substitution: Compounds with different functional groups replacing the chlorine atom.
Scientific Research Applications
2-Amino-3,3-difluoro-3-(4-chlorophenyl)propionic acid methyl ester hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-3,3-difluoro-3-(4-chlorophenyl)propionic acid methyl ester hydrochloride involves its interaction with specific molecular targets. The amino group and the difluoro- and chlorophenyl moieties contribute to its binding affinity and specificity. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Amino-3-(4-chlorophenyl)propionic acid: Lacks the difluoro groups, which may affect its reactivity and binding properties.
2-Amino-3,3-difluoro-3-(4-bromophenyl)propionic acid methyl ester hydrochloride: Contains a bromine atom instead of chlorine, which can influence its chemical behavior and interactions.
Uniqueness
2-Amino-3,3-difluoro-3-(4-chlorophenyl)propionic acid methyl ester hydrochloride is unique due to the presence of both difluoro and chlorophenyl groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C10H11Cl2F2NO2 |
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Molecular Weight |
286.10 g/mol |
IUPAC Name |
methyl 2-amino-3-(4-chlorophenyl)-3,3-difluoropropanoate;hydrochloride |
InChI |
InChI=1S/C10H10ClF2NO2.ClH/c1-16-9(15)8(14)10(12,13)6-2-4-7(11)5-3-6;/h2-5,8H,14H2,1H3;1H |
InChI Key |
MARDMEKCAGYIJU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C(C1=CC=C(C=C1)Cl)(F)F)N.Cl |
Origin of Product |
United States |
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